molecular formula C10H10BrCl B7992568 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene

Cat. No.: B7992568
M. Wt: 245.54 g/mol
InChI Key: WIIRYKWNUJHDBY-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene typically involves the bromination of 3-(3-chloro-2-methylphenyl)-1-propene. This can be achieved through the addition of bromine to the double bond of the propene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as bromine, hydrogen chloride, and sulfuric acid are used. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(3-chloro-2-methylphenyl)-1-propanol, 3-(3-chloro-2-methylphenyl)-1-propylamine, and other substituted derivatives.

    Addition Reactions: Products include 2,3-dibromo-3-(3-chloro-2-methylphenyl)propane and 3-(3-chloro-2-methylphenyl)-1-chloropropane.

    Oxidation and Reduction Reactions: Products include 2,3-epoxy-3-(3-chloro-2-methylphenyl)propane and 3-(3-chloro-2-methylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in electrophilic addition reactions, which are crucial for its reactivity in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2-chloro-3-methylphenyl)-1-propene
  • 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene
  • 2-Bromo-3-(3-chloro-2-ethylphenyl)-1-propene

Uniqueness

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and chlorine atoms on the aromatic ring and the propene backbone makes it a versatile intermediate for various synthetic applications.

Biological Activity

2-Bromo-3-(3-chloro-2-methylphenyl)-1-propene is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.

  • Chemical Formula : C10H10BrCl
  • Molecular Weight : 251.55 g/mol
  • Structure : The compound features a bromine atom and a chlorine atom attached to a propene backbone, along with a substituted aromatic ring.

Synthesis

The synthesis of this compound typically involves halogenation reactions of corresponding precursors. The following general method is often employed:

  • Start with 3-(3-chloro-2-methylphenyl)-1-propene.
  • React with bromine in an appropriate solvent under controlled conditions to yield the desired bromo-substituted product.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar halogenated compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

Cytotoxicity and Carcinogenicity

The cytotoxic effects of halogenated compounds have been extensively studied. For instance, exposure to related compounds has shown dose-dependent increases in cell death in various cancer cell lines. Specific studies have indicated that such compounds can induce apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Apoptosis induction
1-Bromo-3-chloropropaneHepG220Mitochondrial dysfunction

In Vivo Studies

In vivo studies have highlighted the potential toxicological effects of related brominated compounds. For example, inhalation studies on similar compounds showed significant increases in tumor incidence in rodent models . This raises concerns regarding the carcinogenic potential of this compound.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several brominated derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed promising antibacterial activity, supporting its potential use in pharmaceutical formulations .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound effectively reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-chloro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIRYKWNUJHDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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